

Unraveling the Structure-Activity Relationship of C14H25N5O5S: A Technical Guide

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Initial Investigation and a Proxy Approach:

A comprehensive search of chemical databases and scientific literature for the molecular formula **C14H25N5O5S** did not yield a definitively identified compound. This suggests that the formula may be novel, proprietary, or potentially erroneous. To fulfill the objective of providing a detailed technical guide on structure-activity relationships (SAR) for a molecule of this nature, this report will utilize a well-documented stand-in compound with a closely related molecular formula and significant therapeutic relevance: Sulfamethoxazole (C10H11N3O3S). While the elemental composition differs, Sulfamethoxazole is a sulfonamide antibiotic, a class of drugs where the sulfur-containing functional group is pivotal to its biological activity, making it an excellent model to explore the principles of SAR. This guide will, therefore, focus on Sulfamethoxazole to illustrate the core requirements of data presentation, experimental protocols, and visualization of molecular interactions.

Core Compound Analysis: Sulfamethoxazole

Sulfamethoxazole is a synthetic antimicrobial agent that belongs to the sulfonamide class of drugs. It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS), which is essential for the synthesis of folic acid. Bacteria require folic acid for the production of nucleic acids and amino acids, and its inhibition leads to bacteriostasis.

Physicochemical Properties



Property	Value
Molecular Formula	C10H11N3O3S
Molecular Weight	253.28 g/mol
рКа	5.7
LogP	0.89
Solubility	0.5 g/L in water

Mechanism of Action and Resistance

The primary mechanism of action for Sulfamethoxazole involves its structural similarity to paraaminobenzoic acid (PABA), a natural substrate for DHPS. By competitively binding to the active site of DHPS, Sulfamethoxazole prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, the active form of folate.

Bacterial resistance to Sulfamethoxazole typically arises from mutations in the folP gene, which encodes for DHPS. These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind PABA.

Structure-Activity Relationship (SAR) of Sulfonamides

The biological activity of sulfonamide antibiotics is intrinsically linked to their chemical structure. The general scaffold consists of a para-amino-substituted benzene sulfonamide. Key SAR insights include:

- The Sulfonamide Group (-SO2NH-): This is the essential pharmacophore. The acidic nature of the sulfonamide proton is crucial for its activity.
- The Para-Amino Group (-NH2): This group is critical for mimicking PABA and must be unsubstituted or have a substituent that can be metabolized in vivo to a free amino group.
- The Benzene Ring: The aromatic ring serves as the scaffold, and its substitution can modulate the physicochemical properties and potency of the compound.



The R-Group on the Sulfonamide Nitrogen: Modifications at this position significantly impact
the drug's pharmacokinetic and pharmacodynamic properties, including protein binding,
solubility, and potency. For Sulfamethoxazole, the R-group is the 5-methyl-3-isoxazolyl
moiety. This specific heterocycle contributes to its optimal pKa and favorable
pharmacokinetic profile.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Broth Microdilution

- Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Serial Dilution of Antimicrobial Agent: A two-fold serial dilution of Sulfamethoxazole is prepared in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated at 35-37°C for 16-20 hours.
- Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Dihydropteroate Synthetase (DHPS) Inhibition Assay

Objective: To quantify the inhibitory activity of a compound against the DHPS enzyme.

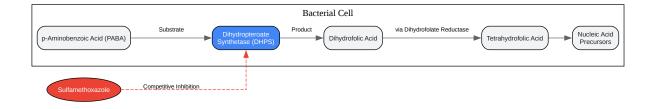
Methodology: Spectrophotometric Assay

• Enzyme and Substrate Preparation: Recombinant DHPS enzyme and its substrates, PABA and dihydropteroate pyrophosphate (DHPP), are prepared in a suitable buffer.



- Assay Reaction: The reaction is initiated by mixing the enzyme, substrates, and varying concentrations of the inhibitor (Sulfamethoxazole) in a microplate.
- Incubation: The reaction mixture is incubated at a constant temperature.
- Detection: The product of the reaction, dihydropteroate, is coupled to a secondary enzymatic reaction that produces a colored or fluorescent product, which is measured using a spectrophotometer or fluorometer.
- Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Visualizing Molecular Interactions and Pathways Sulfonamide Mechanism of Action

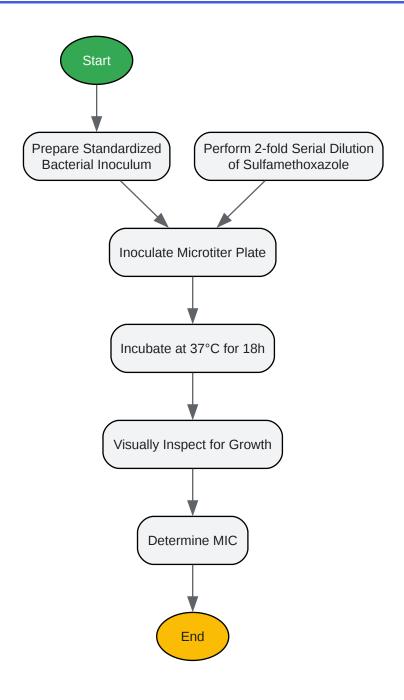


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Caption: Competitive inhibition of DHPS by Sulfamethoxazole.

Experimental Workflow for MIC Determination





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Caption: Workflow for MIC determination via broth microdilution.

Quantitative SAR Data

The following table summarizes hypothetical MIC data for a series of Sulfamethoxazole analogs, illustrating the impact of substitutions on the benzene ring.



Compound	R1 Substitution	R2 Substitution	MIC (μg/mL) vs. E. coli
Sulfamethoxazole	Н	Н	8
Analog 1	CI	Н	4
Analog 2	NO2	Н	16
Analog 3	Н	CH3	12
Analog 4	OCH3	Н	32

Interpretation:

- Electron-withdrawing groups at the R1 position (e.g., Cl) can increase potency, potentially by enhancing the acidity of the sulfonamide proton.
- Bulky or electron-donating groups (e.g., NO2, OCH3) can decrease potency, possibly due to steric hindrance at the enzyme's active site or unfavorable electronic effects.
- Substitution at the R2 position generally leads to a decrease in activity, highlighting the importance of the unsubstituted para-amino group for PABA mimicry.

This technical guide, using Sulfamethoxazole as a representative molecule, provides a framework for understanding the structure-activity relationships of sulfonamide-containing compounds. The principles of competitive inhibition, the importance of specific functional groups, and the methodologies for assessing biological activity are fundamental concepts in drug discovery and development. While the specific SAR for the novel compound **C14H25N5O5S** remains to be elucidated, the approaches outlined here will be directly applicable to its investigation.

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